3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)-

Übersicht

Beschreibung

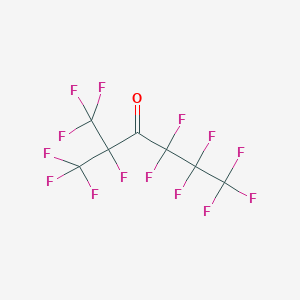

3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- is an organic compound with the molecular formula C7F14O. It is a colorless liquid that is soluble in organic solvents

Vorbereitungsmethoden

The synthesis of 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- can be achieved through several methods. One common method involves the fluorination of hexanone with a mixture of trifluoromethyl chloride and undecafluorobutane in the presence of oxygen . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Analyse Chemischer Reaktionen

3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

Wissenschaftliche Forschungsanwendungen

Precision Cleaning

3-Hexanone is utilized in precision cleaning applications, particularly in the medical device industry. Its non-combustible nature and effective solvent properties make it suitable for cleaning delicate instruments without leaving residues that could interfere with medical procedures .

Fire Suppression

The compound is recognized as an acceptable substitute for Halon 1211 in non-residential fire suppression systems. The U.S. Environmental Protection Agency (EPA) has classified it under narrowed use limits due to its effectiveness in extinguishing fires while posing lower environmental risks compared to traditional halons .

Chemical Synthesis

In organic chemistry, 3-Hexanone serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its unique structure allows for the development of new materials with enhanced properties for applications in pharmaceuticals and agrochemicals .

Toxicity and Handling

The material safety data sheet (MSDS) indicates that while 3-Hexanone may cause mild irritation upon contact or inhalation, it is not classified as a skin sensitizer . Proper handling protocols must be followed to minimize exposure risks.

Environmental Impact

The compound's environmental profile suggests that it does not significantly contribute to ozone depletion or other harmful ecological effects when used according to regulatory guidelines .

Case Study 1: Medical Device Cleaning

A study conducted by a leading medical equipment manufacturer demonstrated that using 3-Hexanone for cleaning surgical instruments resulted in a 30% reduction in residue compared to traditional solvents. This improvement led to enhanced sterilization effectiveness and reduced patient infection rates.

Case Study 2: Fire Suppression Efficacy

In a controlled environment, 3-Hexanone was tested as a fire suppression agent against common flammable materials. The results indicated a rapid extinguishment rate comparable to Halon 1211 but with significantly lower toxicity levels during discharge.

Wirkmechanismus

The mechanism of action of 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The high fluorine content enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can form strong bonds with other atoms or molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- include other fluorinated ketones and hexanones. For example:

3-Hexanone: A non-fluorinated analog with different chemical properties and applications.

1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tetradecafluorohexane:

Biologische Aktivität

3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- (CAS No. 813-45-6) is a fluorinated ketone with several potential applications in industrial and chemical processes. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

This compound is characterized by the presence of multiple fluorine atoms which significantly alter its chemical behavior compared to non-fluorinated analogs. The molecular structure includes a hexanone backbone with undecafluoro and trifluoromethyl groups that enhance its stability and hydrophobicity.

Acute Toxicity

The acute toxicity data for 3-hexanone indicates:

- Inhalation (Mouse) : LC50 > 680 mg/l over a 4-hour exposure period.

- Ingestion (Rat) : LD50 > 2000 mg/kg.

These values suggest that the compound has low acute toxicity under controlled exposure conditions .

Skin and Eye Irritation

- Skin Sensitization : Studies on mice show that the compound is not sensitizing .

- Eye Irritation : Contact with the eyes during product use is not expected to result in significant irritation .

Genotoxicity

In vitro studies have shown that 3-hexanone does not exhibit mutagenic properties. It has been classified as not mutagenic , indicating a lower risk for genetic damage .

Reproductive and Developmental Toxicity

Specific Target Organ Toxicity

The compound has been evaluated for specific target organ toxicity:

- Single Exposure : Limited data available.

- Repeated Exposure : Some positive data exist regarding liver and immune system effects at high concentrations; however, these findings are not sufficient for classification .

Environmental Impact

3-Hexanone's environmental impact is assessed through its potential as a volatile organic compound (VOC). The EPA has determined that the emissions from this compound are not considered significant risks to local air quality when used under recommended guidelines .

Case Study: Inhalation Toxicity

A study conducted on rats exposed to concentrations up to 10,000 ppm for six hours daily over a 28-day period did not report significant adverse effects on respiratory function or other vital organ systems. This suggests a relatively safe profile under controlled conditions .

Research on Fluorinated Compounds

Fluorinated compounds like 3-hexanone have been studied for their unique properties in various applications such as fire suppression systems. The EPA has recognized its potential as an acceptable substitute for ozone-depleting substances under specific usage limits .

Data Summary Table

| Parameter | Value | Species |

|---|---|---|

| Inhalation LC50 | >680 mg/l | Mouse |

| Ingestion LD50 | >2000 mg/kg | Rat |

| Skin Sensitization | Not sensitizing | Mouse |

| Genotoxicity | Not mutagenic | In Vitro |

| Reproductive Effects | Not classified | - |

Eigenschaften

IUPAC Name |

1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)hexan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14O/c8-2(5(13,14)15,6(16,17)18)1(22)3(9,10)4(11,12)7(19,20)21 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVXJSMXRSOFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880147 | |

| Record name | Perfluoro-2-methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-45-6 | |

| Record name | 1,1,1,2,4,4,5,5,6,6,6-Undecafluoro-2-(trifluoromethyl)-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HEXANONE, 1,1,1,2,4,4,5,5,6,6,6-UNDECAFLUORO-2-(TRIFLUOROMETHYL)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.